Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of a piperidine ring, an imidazole ring, and tert-butyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biochemical assays and as a probe for studying enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in PROTAC development.
Uniqueness
Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
639089-44-4 |
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Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carbonyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O5/c1-18(2,3)26-16(24)21-9-7-13(8-10-21)15(23)14-11-22(12-20-14)17(25)27-19(4,5)6/h11-13H,7-10H2,1-6H3 |
InChI Key |
FPIFWACOAYGZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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